2-クロロニコチン酸

概要

説明

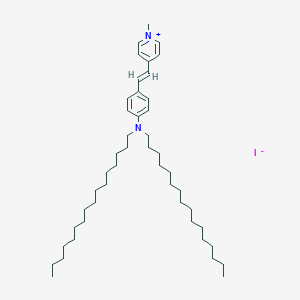

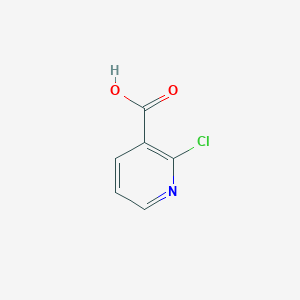

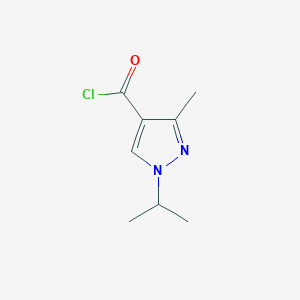

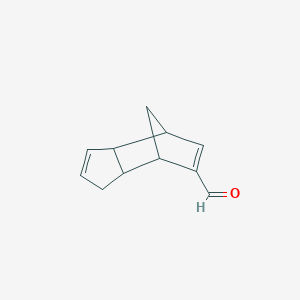

2-クロロニコチン酸は、分子式C6H4ClNO2を持つ有機化合物です。ニコチン酸の誘導体であり、ピリジン環の2位に塩素原子が置換されています。 この化合物は、医薬品、農業、化学研究など、さまざまな分野で応用されていることが知られています .

合成経路と反応条件:

-

酸化と塩素化法:

出発物質: ニコチン酸。

酸化: ニコチン酸は、触媒の存在下で過酸化水素を使用して酸化され、ニコチン酸N-オキシドが生成されます。

塩素化: N-オキシドは、その後、約60°Cでオキシ塩化リンと三塩化リンを使用して塩素化され、2-クロロニコチン酸が生成されます

-

直接酸化法:

出発物質: 2-クロロ-3-メチルピリジン。

酸化: この化合物は、酢酸コバルトまたは酢酸マンガンなどの金属塩触媒の存在下、酢酸またはクロロホルムなどの溶媒を使用して、酸素で酸化されます.

工業的製造方法:

反応の種類:

-

置換反応:

-

酸化反応:

一般的な試薬と条件:

アミノ化: 炭酸カリウムを塩基として、水を溶媒として、マイクロ波照射による効率的な合成.

塩素化: オキシ塩化リンと三塩化リンを高温度で.

主要な製品:

2-アリールアミノニコチン酸: 抗炎症薬の合成に使用されます.

2-クロロニコチニルクロリド: さらなる化学変換のための中間体.

4. 科学研究での応用

2-クロロニコチン酸はその汎用性から、科学研究で広く使用されています。

科学的研究の応用

2-Chloronicotinic acid is widely used in scientific research due to its versatility:

作用機序

2-クロロニコチン酸の作用機序は、特定の分子標的との相互作用に関係しています。

類似化合物:

ニコチン酸: 親化合物で、ビタミンとして、また脂質低下療法に使用されます.

2-ブロモニコチン酸: 構造が似ていますが、塩素ではなく臭素原子を持つもので、さまざまな医薬品用途で使用されます.

2-クロロ-3-メチルピリジン: 2-クロロニコチン酸の合成における前駆体.

独自性:

生化学分析

Molecular Mechanism

It is known to be involved in the synthesis of certain pharmaceuticals and pesticides

Temporal Effects in Laboratory Settings

It is synthesized in hydrothermal reactions at temperatures of 150–180 °C .

Metabolic Pathways

It is known that 2-Chloronicotinic acid is a key intermediate in the synthesis of various pharmaceuticals and pesticides .

類似化合物との比較

Nicotinic Acid: The parent compound, used as a vitamin and in lipid-lowering therapies.

2-Bromo Nicotinic Acid: Similar in structure but with a bromine atom instead of chlorine, used in different pharmaceutical applications.

2-Chloro-3-methylpyridine: A precursor in the synthesis of 2-chloronicotinic acid.

Uniqueness:

特性

IUPAC Name |

2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRSSZOHCGUTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Record name | 2-chloronicotinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062726 | |

| Record name | 3-Carboxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-59-8 | |

| Record name | 2-Chloronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloronicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloronicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Carboxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORONICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93G386213F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Traditional methods often involve multi-step chemical processes starting from precursors like 3-cyanopyridine [, , ] or nicotinic acid N-oxide [, ]. These processes usually involve oxidation, chlorination, and hydrolysis reactions.

A: Yes, researchers have explored several greener alternatives. One promising approach utilizes enzymatic hydrolysis of 2-chloronicotinamide using engineered amidases []. Another method focuses on direct oxidation of 2-chloro-3-alkyl pyridine or 2-chloro-3-olefin pyridine using ozone with acetate as a catalyst [].

A: Traditional methods often require harsh reaction conditions, like high temperatures and strong alkaline solutions []. These conditions can lead to low yields, byproduct formation (like 2-chloronicotinamide) [], and environmental concerns due to the use of toxic reagents like phosphorus oxychloride [].

A: Yes, researchers have successfully engineered a nitrilase from Rhodococcus zopfii (RzNIT) to improve the hydrolysis of 2-chloronicotinonitrile to 2-chloronicotinic acid []. By introducing a single-site mutation (W167G), the enzyme's reaction specificity was altered to favor hydrolysis over hydration, significantly increasing the yield and purity of 2-chloronicotinic acid [].

A: 2-Chloronicotinic acid is a key building block in the synthesis of various pharmaceuticals, pesticides, and herbicides [, ]. For instance, it is used in the production of the nonsteroidal anti-inflammatory drug flunixin [] and the herbicide diflufenican [].

A: 2-Chloronicotinic acid is a key precursor in the synthesis of the fungicide Boscalid® []. Researchers have developed a three-step continuous flow process for Boscalid® synthesis using 2-chloronicotinic acid, achieving a significant overall yield [].

ANone: The molecular formula of 2-chloronicotinic acid is C6H4ClNO2, and its molecular weight is 157.55 g/mol.

A: The chlorine atom in 2-chloronicotinic acid is susceptible to nucleophilic substitution reactions, making it a versatile building block for synthesizing various derivatives [, , , , ].

A: Yes, 2-chloronicotinic acid has been successfully utilized in palladium-catalyzed Suzuki coupling reactions. For example, it reacts with aryl boronic acids to produce 6-aryl-2-chloronicotinic acids with high regioselectivity []. Additionally, it participates in decarboxylative annulation reactions with dibenzo[b,d]iodol-5-ium triflates to yield dibenzo[f,h]quinolines [].

A: Interestingly, 2-chloronicotinic acid exhibits anomalous behavior in Ullmann reactions. Instead of the expected N-arylation, it undergoes a rearrangement to form 2'-6'-dimethyl-anilide of 2-pyridone-3-carboxylic acid, known as isonixine, which possesses anti-inflammatory properties [].

A: Yes, studies have investigated the interactions between zinc porphyrins modified with 2-chloronicotinic acid and human serum albumin []. The research revealed that the interaction mechanism involves both static and dynamic fluorescence quenching, with hydrophobic interactions being the main driving force [].

A: Studies on derivatives of 2-chloronicotinic acid, such as picolinic acid and cyclocarboxylic acid analogs, have shown varying anticonvulsant activity depending on the substituents and their positions on the pyridine ring []. For example, introducing a benzylamide group at the 2-position of 2-chloronicotinic acid resulted in promising anticonvulsant activity [].

A: Yes, researchers have explored the structure-activity relationship of novel nicotinoyl urea derivatives containing 2-chloronicotinic acid fragments as potential pesticides []. The study revealed that substituents on the phenyl ring significantly influenced the insecticidal and herbicidal activity of the compounds [].

A: Studies have investigated the stability of various 2-chloronicotinic acid derivatives, including those with picolinic acid and cyclocarboxylic acid moieties, in different biological media like body fluids and tissue homogenates []. The results indicated varying degrees of stability, with some compounds remaining stable while others were susceptible to enzymatic degradation in specific organs like the liver and kidneys [].

ANone: Common analytical techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can be used to confirm the identity of 2-chloronicotinic acid and its derivatives [, , , ].

- Infrared (IR) spectroscopy: Helps identify functional groups and can be used to characterize the compound [, , ].

- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation [, , , ].

A: Traditional production methods often generate significant amounts of wastewater containing residual reagents and byproducts []. Researchers are exploring methods like membrane extraction combined with heterogeneous catalytic oxidation to treat this wastewater, recover valuable materials, and minimize environmental impact [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)

![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)

![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)